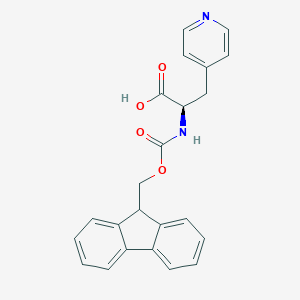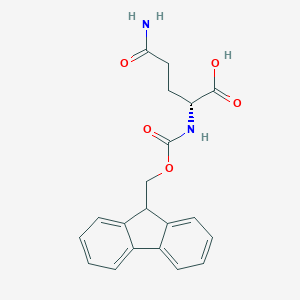
Fmoc-D-4-Pyridylalanine
概要
説明
Fmoc-D-4-Pyridylalanine is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The IUPAC name is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(4-pyridinyl)alanine .
Molecular Structure Analysis
The molecular structure of Fmoc-D-4-Pyridylalanine is represented by the linear formula C23H20N2O4 . The InChI code is 1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) .Physical And Chemical Properties Analysis
The physical form of Fmoc-D-4-Pyridylalanine is solid . Its molecular weight is 388.42 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Solid Phase Peptide Synthesis (SPPS)
Fmoc-D-4-Pyridylalanine: is widely used in SPPS, a method for chemical synthesis of peptides. This compound, due to its Fmoc (fluorenylmethoxycarbonyl) protection group, allows for the temporary protection of the amino group during the synthesis process . The Fmoc group is stable under acidic conditions but can be removed under basic conditions, which is essential for the step-wise construction of peptide chains.
Hydrogel Formation
Research has shown that Fmoc-functionalized amino acids, including Fmoc-D-4-Pyridylalanine , can be used to construct hydrogels . These hydrogels have a three-dimensional network capable of encapsulating high amounts of water or biological fluids, making them suitable for various biomedical applications such as drug delivery systems and tissue engineering scaffolds.
Proteomics Studies
In proteomics, Fmoc-D-4-Pyridylalanine can be utilized for the modification of peptides and proteins. This modification can help in studying protein-protein interactions, enzyme-substrate relationships, and the overall understanding of protein function within the biological systems .
Biophysical Characterization
The compound’s ability to form different morphologies under various conditions makes it a valuable tool for biophysical studies. Researchers can use Fmoc-D-4-Pyridylalanine to investigate the self-assembly of peptides and their structural arrangement, which is crucial for understanding the material’s properties .
Drug Carrier Systems
Due to its structural properties, Fmoc-D-4-Pyridylalanine can be used in the development of drug carrier systems. Its ability to form stable hydrogels can be exploited to create carriers that can encapsulate and release drugs in a controlled manner .
Biomaterials Development
The self-assembling nature of Fmoc-D-4-Pyridylalanine makes it an excellent candidate for the development of biomaterials. These materials can be used in various applications, including the creation of bioactive surfaces, scaffolds for cell growth, and as components in biosensors .
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that this compound is an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Biochemical Pathways
It is known that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Action Environment
The action, efficacy, and stability of Fmoc-D-4-Pyridylalanine can be influenced by various environmental factors. For instance, it is recommended to handle the compound in a well-ventilated place and avoid formation of dust and aerosols . These precautions suggest that the compound’s action could be affected by factors such as air quality and humidity.
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSSXJVRZMQUKA-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-4-Pyridylalanine | |
CAS RN |
205528-30-9 | |
| Record name | Fmoc-D-4-Pyridylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)

